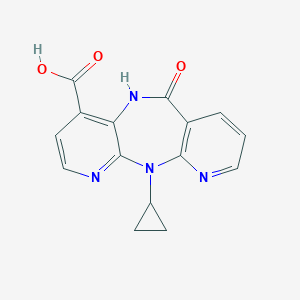![molecular formula C17H21NO B057914 (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol CAS No. 75110-91-7](/img/structure/B57914.png)
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is a chiral compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research for its ability to stimulate beta-adrenergic receptors, which are involved in various physiological processes.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol involves the activation of beta-adrenergic receptors. These receptors are located on the surface of cells and are involved in various physiological processes, including heart rate, blood pressure, and metabolism. When (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol binds to beta-adrenergic receptors, it stimulates the production of cyclic AMP, which activates various downstream signaling pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol are diverse and depend on the tissue and receptor subtype being targeted. In the heart, this compound can increase heart rate and contractility, leading to increased cardiac output. In the lungs, it can relax bronchial smooth muscle, leading to bronchodilation. In skeletal muscle, it can increase glucose uptake and metabolism, leading to increased energy production.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in lab experiments include its high selectivity for beta-adrenergic receptors, its well-characterized mechanism of action, and its ability to produce consistent and reproducible results. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are many future directions for research involving (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific receptor subtypes. Another area of interest is the use of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in the treatment of various diseases, including heart failure and asthma. Additionally, more research is needed to fully understand the downstream signaling pathways activated by this compound and their role in physiological processes.
Synthesemethoden
The synthesis of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol can be achieved through a multistep process. One of the most common methods is the reduction of benzyl cyanide with lithium aluminum hydride, followed by reductive amination with methylamine. The resulting intermediate is then resolved using chiral chromatography to obtain the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is widely used in scientific research as a selective beta-adrenergic agonist. It has been shown to stimulate beta-adrenergic receptors in various tissues, including the heart, lungs, and skeletal muscle. This compound is commonly used in studies of cardiovascular physiology, respiratory physiology, and exercise physiology.
Eigenschaften
CAS-Nummer |
75110-91-7 |
|---|---|
Produktname |
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14,17,19H,13H2,1-2H3/t14-,17+/m1/s1 |
InChI-Schlüssel |
KLNGFIBGXXNTLD-PBHICJAKSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
Synonyme |
Methyl 2-((4-Hydroxyphenyl)(phenyl)amino)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



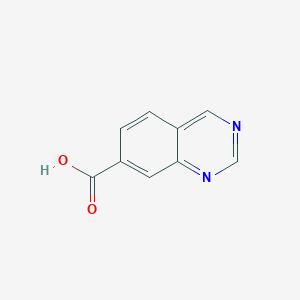
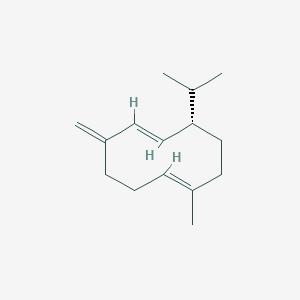
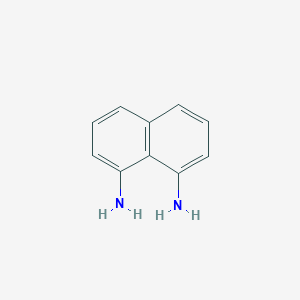
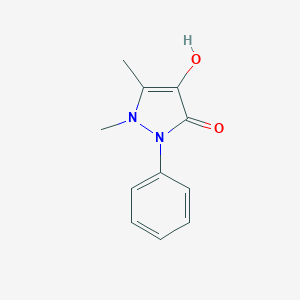
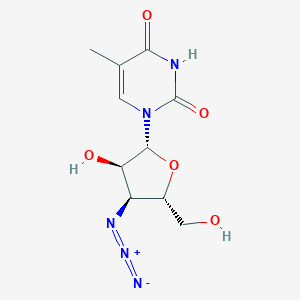
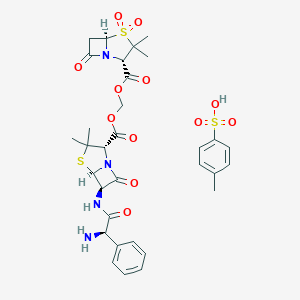
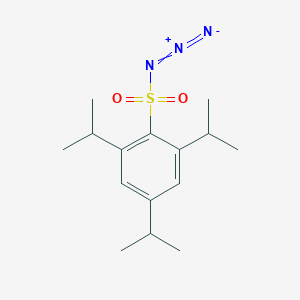
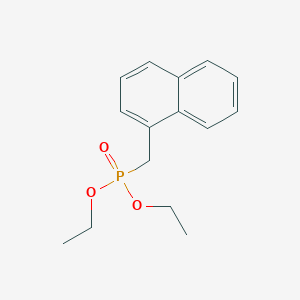
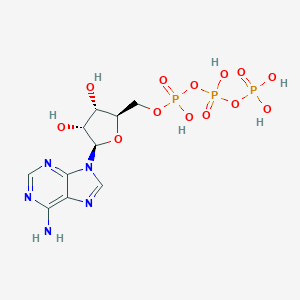
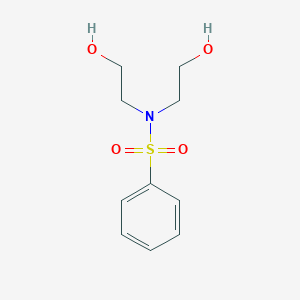
![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)
